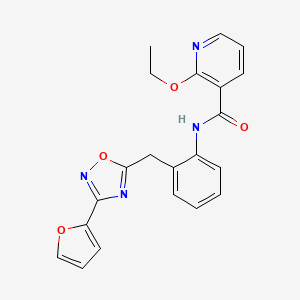
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide, commonly known as FPhC1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPhC1 is a small molecule that belongs to the family of nicotinamide derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
2-bromoethyl ethyl ether, 2-aminonicotinamide, 2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methylphenylboronic acid, Palladium acetate, Triethylamine, Copper(II) sulfate pentahydrate, Sodium borohydride, Acetic acid, Ethanol, Methanol, Chloroform, Wate
Reaction
Step 1: Synthesis of 2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methylphenylboronic acid by reacting 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(bromomethyl)phenylboronic acid in the presence of palladium acetate and triethylamine in ethanol., Step 2: Synthesis of 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl nicotinamide by reacting 2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methylphenylboronic acid with 2-aminonicotinamide in the presence of palladium acetate and triethylamine in chloroform., Step 3: Synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide by reacting 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl nicotinamide with ethyl iodide in the presence of copper(II) sulfate pentahydrate and sodium borohydride in acetic acid and water.
Wirkmechanismus
The mechanism of action of FPhC1 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory and cancer pathways. Specifically, FPhC1 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemische Und Physiologische Effekte
FPhC1 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, FPhC1 has been shown to exhibit antioxidant activity and to protect against oxidative stress. Furthermore, FPhC1 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FPhC1 is its ability to inhibit multiple targets involved in the inflammatory and cancer pathways, making it a promising candidate for the treatment of a variety of diseases. However, one of the limitations of FPhC1 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for the research and development of FPhC1. One area of interest is the potential use of FPhC1 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of FPhC1 and to identify additional targets for its therapeutic use. Finally, the development of more water-soluble derivatives of FPhC1 could improve its efficacy and make it more suitable for in vivo use.
Wissenschaftliche Forschungsanwendungen
FPhC1 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that FPhC1 exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, FPhC1 has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCQCTZTQRGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

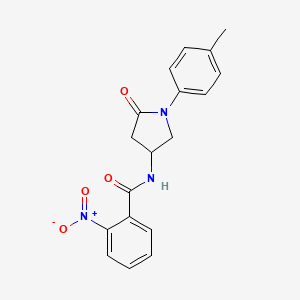
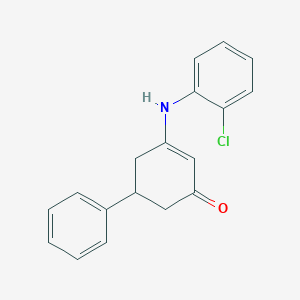
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)
![3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2947201.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)
![1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B2947204.png)
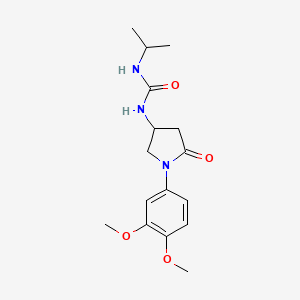
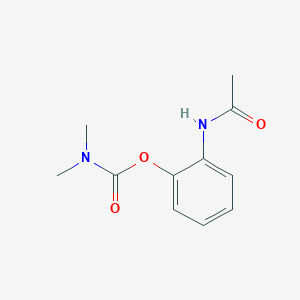
![4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2947209.png)
![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)
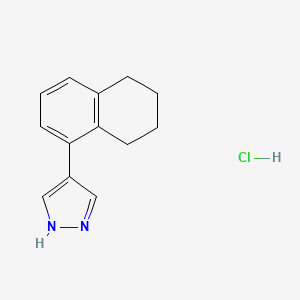
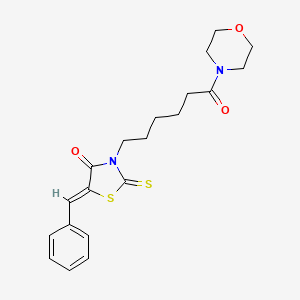
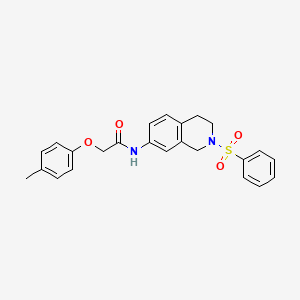
![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)